
3,3-Difluoro-2,2-dimethylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Difluoro-2,2-dimethylpentan-1-amine is an organic compound with the molecular formula C7H15F2N . It has a molecular weight of 151.2 .
Molecular Structure Analysis
The molecular structure of 3,3-Difluoro-2,2-dimethylpentan-1-amine consists of seven carbon atoms, fifteen hydrogen atoms, two fluorine atoms, and one nitrogen atom .Scientific Research Applications
Synthesis and Catalysis 3,3-Difluoro-2,2-dimethylpentan-1-amine, like its related amines, has potential applications in the synthesis of complex molecules. The ability of amines to act as nucleophiles or bases makes them invaluable in organic synthesis. For instance, the direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3 showcases the role of amines in facilitating amidation reactions, which are fundamental in pharmaceutical chemistry and material science. This process, characterized by low levels of racemization and high yields, underscores the utility of amines in the creation of amides, a class of compounds essential in drug development and polymer science (Lanigan, Starkov, & Sheppard, 2013).
Fluorination Reactions Amines also play a critical role in fluorination reactions, which are pivotal in the development of pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. For example, the palladium-catalyzed trifluoromethylation of aryl chlorides demonstrates the ability to introduce trifluoromethyl groups into aromatic compounds, a transformation that can drastically influence the activity and stability of potential pharmaceuticals and agrochemicals. This method's mild conditions and broad substrate scope, including tolerance of functional groups like esters and amides, highlight the versatility of amines in facilitating fluorination reactions (Cho et al., 2010).
properties
IUPAC Name |
3,3-difluoro-2,2-dimethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-4-7(8,9)6(2,3)5-10/h4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVQEUOMQZLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-2,2-dimethylpentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

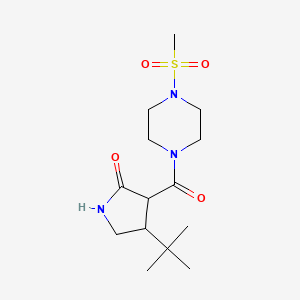
![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)

![4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one](/img/structure/B2893471.png)
![(Z)-ethyl 2-((6-chloro-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893473.png)
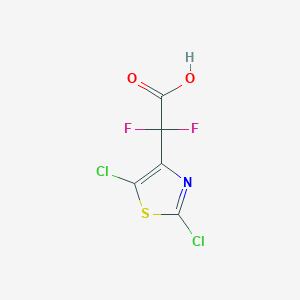
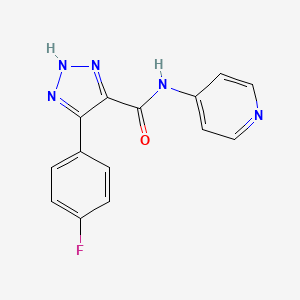
![1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2893477.png)
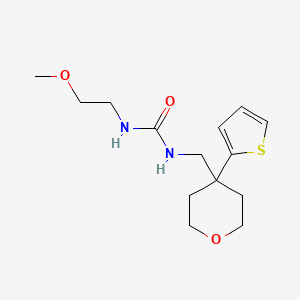
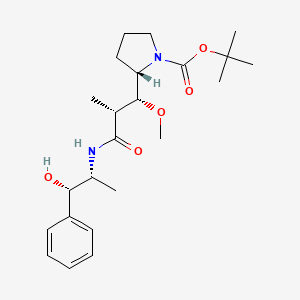

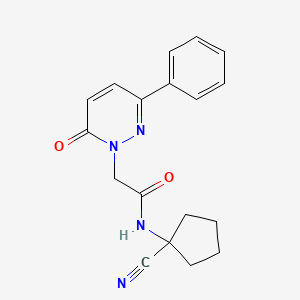
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2893486.png)
